molecular formula C16H18ClN3O3 B1328952 (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine CAS No. 1186662-45-2

(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine

Cat. No.: B1328952
CAS No.: 1186662-45-2
M. Wt: 335.78 g/mol
InChI Key: KGBJFFJRVIQYJU-PHIMTYICSA-N
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Description

(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a benzoyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The chloromethyl group is then introduced via chloromethylation reactions. The final step involves the coupling of the oxadiazole derivative with the morpholine ring, often using a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of oxadiazole derivatives on biological systems. Its potential antimicrobial and anticancer properties make it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-4-{4-[5-(bromomethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine
  • (2R,6S)-4-{4-[5-(methyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine

Uniqueness

Compared to similar compounds, (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine is unique due to the presence of the chloromethyl group, which provides additional reactivity and allows for further functionalization

Properties

IUPAC Name

[4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10-8-20(9-11(2)22-10)16(21)13-5-3-12(4-6-13)15-18-14(7-17)23-19-15/h3-6,10-11H,7-9H2,1-2H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBJFFJRVIQYJU-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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